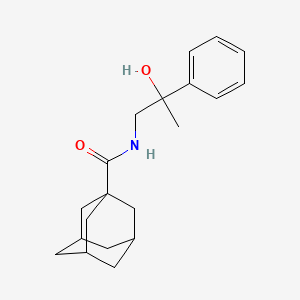
(3r,5r,7r)-N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of adamantane, a hydrocarbon molecule that has been studied for its antiviral, antiparkinsonian, and antidepressant properties. In
Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives are well-known for their biological activity, which makes them valuable in medicinal chemistry. The unique structure of adamantane-based compounds provides a rigid framework that can interact with various biological targetsN-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide could be explored for its potential therapeutic effects, especially in the treatment of viral infections, neurodegenerative diseases, and cancer .
Catalyst Development
The adamantane core is often used in the design of catalysts due to its stability and ability to introduce steric bulk. This compound could serve as a scaffold for developing novel catalysts that facilitate a range of chemical reactions, potentially improving efficiency and selectivity in synthetic processes .
Nanomaterials
Adamantane derivatives have applications in the development of nanomaterials. Their robustness and resistance to thermal and chemical degradation make them suitable for creating materials that can withstand extreme conditions. Research could focus on incorporating N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide into nanocomposites or coatings to enhance their durability .
Antimicrobial Activity
Recent studies have indicated that adamantane derivatives can affect biofilm formation of various bacteria, including E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. The antimicrobial activity of these compounds is often attributed to their membranotropic activity. Investigating the antimicrobial properties of N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide could lead to the development of new antibiotics or antiseptic agents .
Functionalization Methods
The compound’s structure allows for various functionalization methods, which are crucial for synthesizing new molecules with desired properties. Radical-based functionalization reactions can convert adamantane C–H bonds to C–C bonds, introducing functional groups like alkenes, alkynes, and carbonyl groups. This process is significant for creating derivatives with specific functions for further applications .
Quantum-Chemical Calculations
Understanding the electronic structure of adamantane derivatives is essential for elucidating their chemical and catalytic transformations. Quantum-chemical calculations can provide insights into the reactivity and stability of these compoundsN-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide could be a subject of computational studies to predict its behavior in various chemical environments .
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-19(23,17-5-3-2-4-6-17)13-21-18(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,23H,7-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVJZWZZJAWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


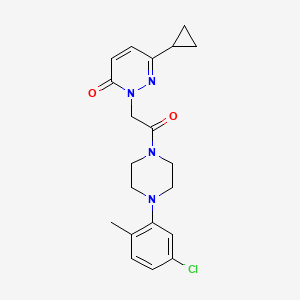
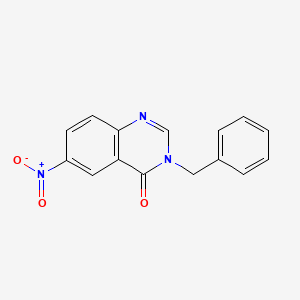
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
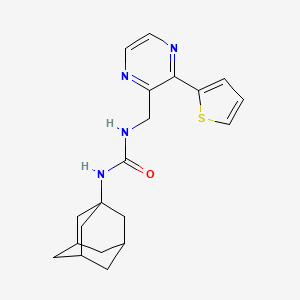
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)


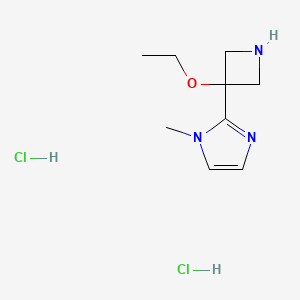

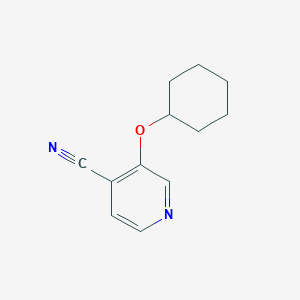
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)